molecular formula C10H10BrNO B13619915 1-(4-Bromo-1H-indol-2-yl)ethanol

1-(4-Bromo-1H-indol-2-yl)ethanol

Cat. No.: B13619915
M. Wt: 240.10 g/mol
InChI Key: GKIDQDDZKRYIAF-UHFFFAOYSA-N
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Description

1-(4-Bromo-1H-indol-2-yl)ethanol is a brominated indole derivative serving as a versatile chiral building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous natural products and pharmaceuticals . This compound features a reactive ethanol group at the 2-position and a bromine atom at the 4-position of the indole ring, enabling its use in diverse cross-coupling reactions and as a precursor for more complex molecular architectures. Researchers value this intermediate for constructing potential antifungal agents, as novel triazole alcohols derived from similar indole scaffolds have shown promising activity against fluconazole-resistant Candida albicans . Furthermore, such functionalized indoles are integral in synthesizing compounds with explored anti-corrosion, antimicrobial, and antioxidant properties . The molecule is provided with guaranteed purity and stability for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

1-(4-bromo-1H-indol-2-yl)ethanol

InChI

InChI=1S/C10H10BrNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-6,12-13H,1H3

InChI Key

GKIDQDDZKRYIAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(N1)C=CC=C2Br)O

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromo 1h Indol 2 Yl Ethanol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(4-Bromo-1H-indol-2-yl)ethanol, the primary disconnections involve breaking the bonds to the main functional groups.

A logical retrosynthetic approach would first disconnect the ethanol (B145695) side chain from the indole (B1671886) core at the C2 position. This leads to a 4-bromo-1H-indole intermediate and a two-carbon electrophilic synthon, such as acetaldehyde (B116499) or its equivalent. Further disconnection of the bromine atom from the 4-position of the indole ring simplifies the intermediate to 1H-indole. Finally, the indole ring itself can be disconnected through various strategies to arrive at simple aromatic precursors. This stepwise deconstruction highlights the main challenges in the synthesis: the formation of the indole nucleus, the regioselective bromination at the C4 position, and the introduction of the 1-hydroxyethyl group at the C2 position.

Approaches to the Indole Core Formation

The construction of the indole ring is a cornerstone of this synthesis, with several classic and modern methods available to organic chemists.

Fischer Indole Synthesis and its Modern Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used and versatile method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com For the synthesis of 2-substituted indoles, a suitably substituted ketone is required. The reaction can be catalyzed by various Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

Modern variations of the Fischer indole synthesis have been developed to improve yields, expand substrate scope, and employ milder reaction conditions. numberanalytics.com For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Other advancements include the use of microwave irradiation to accelerate the reaction and the development of one-pot procedures where the hydrazone formation and subsequent cyclization occur in the same reaction vessel. byjus.comresearchgate.net

Fischer Indole Synthesis Variant Key Features Catalyst/Conditions
Classic Fischer Indole Synthesis Condensation of phenylhydrazine and a carbonyl compound followed by acid-catalyzed cyclization. wikipedia.orgBrønsted or Lewis acids, elevated temperatures. wikipedia.org
Buchwald Modification Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.orgPalladium catalyst. wikipedia.org
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction. researchgate.netMicrowave reactor.
One-Pot Synthesis Hydrazone formation and cyclization in a single step. byjus.comAcid catalyst.

Other Cyclization and Annulation Strategies for Indole Construction

Beyond the Fischer synthesis, a variety of other cyclization and annulation reactions are available for constructing the indole core. These methods can offer alternative pathways to access indoles with different substitution patterns.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This method is highly versatile and tolerates a wide range of functional groups on both starting materials. nih.gov The regioselectivity of the Larock annulation generally favors the formation of the indole isomer with the bulkier alkyne substituent at the C2 position. nih.gov

Other notable methods include the Bischler-Möhlau indole synthesis , the Madelung synthesis , and various transition-metal-catalyzed cyclizations of substituted anilines. e-journals.inorganic-chemistry.orgmdpi.com Annulation strategies, such as the [3+2] cycloaddition of anilines with bromocyclopropenes, also provide a regioselective route to multifunctionalized indoles. acs.org

Indole Synthesis Method Description
Larock Indole Synthesis Palladium-catalyzed heteroannulation of an o-iodoaniline and a disubstituted alkyne. wikipedia.org
Bischler-Möhlau Indole Synthesis Reaction of an α-bromoacetophenone with an excess of aniline.
Madelung Synthesis Intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base. organic-chemistry.org
[3+2] Annulation Nickel-catalyzed reaction of anilines with 2-bromocyclopropenes. acs.org

Stereoselective Synthesis of the Ethanol Side Chain

The introduction of the 1-hydroxyethyl group at the C2 position of the indole ring can be achieved through various methods. A common approach involves the reaction of a 2-lithioindole derivative with acetaldehyde. However, to control the stereochemistry of the resulting secondary alcohol, stereoselective methods are required.

One strategy involves the use of a chiral auxiliary attached to the indole nitrogen. This auxiliary can direct the approach of the electrophile (acetaldehyde) to one face of the indole ring, leading to the formation of a single diastereomer. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.

Alternatively, asymmetric reduction of a 2-acetylindole (B14031) precursor can provide the desired (R)- or (S)-1-(indol-2-yl)ethanol. This can be accomplished using chiral reducing agents such as those derived from boron or aluminum hydrides in conjunction with chiral ligands.

Regioselective Bromination of the Indole Moiety

The final key transformation in the synthesis of this compound is the regioselective introduction of a bromine atom at the C4 position of the indole ring. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, but controlling the position of substitution can be challenging.

Direct Bromination Techniques (e.g., N-Bromosuccinimide, Br₂)

Direct bromination of the indole ring can be achieved using electrophilic bromine sources such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). researchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions and the presence of substituents on the indole ring. acs.org

Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position. To achieve bromination at the C4 position, the C3 position must be blocked, or a directing group strategy must be employed. For instance, an N-protecting group can influence the regioselectivity of bromination. acs.org Computational studies have also been used to predict the reactivity of different positions on the indole ring towards electrophilic attack. rsc.org

In some cases, specific reaction conditions can favor C4 bromination. For example, the use of NBS in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) has been reported for the regioselective bromination of certain anilines and phenols. researchgate.net Another approach involves a directed ortho-metalation strategy, where a directing group on the indole nitrogen guides a metalating agent to the C7 position, which can then be functionalized. While not directly C4, this highlights the principle of using directing groups for regiocontrol. rsc.org

Brominating Agent Typical Conditions Selectivity Considerations
N-Bromosuccinimide (NBS) Aprotic solvent, often at low temperature. acs.orgCan be influenced by N-protecting groups and other substituents. acs.org C3 is generally the most reactive site.
**Bromine (Br₂) **Often in a polar solvent like acetic acid or DMF. researchgate.netCan lead to over-bromination and polymerization if not carefully controlled. C3 is the primary site of attack.

Post-Cyclization Bromination Strategies

Electrophilic bromination of the pre-formed indole ring is the most common method. The reactivity of the indole ring towards electrophiles is highest at the C3 position. Therefore, to achieve substitution at the C4 position, the C3 position must be blocked, or specific reagents and conditions must be employed to direct the bromination. For indole derivatives with an acyl group at the C2 position, such as 2-acetyl-1H-indole, the electron-withdrawing nature of the acetyl group deactivates the ring, particularly the C3 position, making substitution at other positions more feasible.

Common brominating agents for this purpose include N-bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of solvent is crucial for regioselectivity. Polar solvents can influence the reactivity and selectivity of the brominating agent. For instance, bromination of certain indole derivatives in acetic acid or dichloromethane (B109758) has been shown to provide specific isomers. nih.gov In some cases, a one-pot reduction and subsequent bromination of an enamine precursor can yield the desired bromoindole. nih.gov

Table 1: Comparison of Brominating Agents for Indole Derivatives

Reagent Typical Conditions Advantages Disadvantages
N-Bromosuccinimide (NBS) Acetonitrile or DMF Easier to handle than Br₂, often more selective. Can lead to over-bromination if not controlled.
**Molecular Bromine (Br₂) ** Acetic acid, CH₂Cl₂ Highly reactive, cost-effective. Corrosive, volatile, and can be less selective, leading to multiple products. acs.org

| Pyridinium Bromide Perbromide | THF, Acetic acid | Solid, stable source of bromine, easier to handle. | Lower reactivity than Br₂. |

Synthesis of Precursors and Key Intermediates

The synthesis of the target molecule relies heavily on the efficient preparation of key precursors, primarily the corresponding carbonyl compound, 1-(4-bromo-1H-indol-2-yl)ethanone.

Reduction of Carbonyl Precursors to the Ethanol Moiety

The conversion of the 2-ethanone (acetyl) group to the final ethanol moiety is a critical reduction step. The precursor, 1-(4-bromo-1H-indol-2-yl)ethanone, can be selectively reduced to this compound using hydride-based reducing agents.

The most common and effective reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiveable.me NaBH₄ is a milder reducing agent and is typically used in alcoholic solvents like methanol (B129727) or ethanol. It offers excellent chemoselectivity for reducing ketones in the presence of other functional groups that might be sensitive to more powerful reagents. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. imperial.ac.uk While highly effective, its high reactivity requires careful handling. imperial.ac.uk For this specific transformation, the milder conditions offered by NaBH₄ are generally sufficient and preferable.

Table 2: Reducing Agents for Conversion of 2-Acylindoles to 2-(1-Hydroxyethyl)indoles

Reagent Solvent Temperature Key Features
Sodium Borohydride (NaBH₄) Methanol, Ethanol 0 °C to room temp. Mild, selective for aldehydes and ketones, tolerant of many functional groups. fiveable.me
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether 0 °C to reflux Very powerful, reduces most carbonyls and esters, moisture-sensitive. fiveable.meimperial.ac.uk

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Hexane | -78 °C to 0 °C | Can offer high selectivity, especially at low temperatures. vanderbilt.edu |

Functional Group Interconversions Leading to the Bromine Substituent

An alternative to direct bromination involves the synthesis of an indole with a different functional group at the C4 position, which is then converted to the bromine atom. This is a common strategy in organic synthesis to overcome challenges in regioselectivity. ub.edu

For example, a 4-amino-1H-indol-2-yl precursor could be synthesized and then converted to the 4-bromo derivative via a Sandmeyer reaction. This classical transformation involves the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) to form a diazonium salt, which is then treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom.

Another potential route could involve a directed ortho-metalation strategy. If a suitable directing group is placed on the indole nitrogen (N1), it can direct a lithium-halogen exchange or a deprotonation/borylation/halogenation sequence to functionalize the C7 or C4 position, although achieving C4 selectivity over C7 can be challenging.

Optimization of Reaction Conditions for Scalability and Yield

To move a synthetic procedure from a laboratory scale to a larger, more practical scale, optimization of reaction conditions is paramount. numberanalytics.com Key factors that influence the yield, purity, and scalability of the synthesis of this compound and its precursors include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.comrsc.org

For multi-step syntheses, such as the Fischer indole synthesis of a precursor, systematic optimization can lead to significant improvements. numberanalytics.com For instance, switching from traditional acid catalysts like zinc chloride to heterogeneous catalysts such as zeolites can improve yields and simplify purification. numberanalytics.com

Table 3: Parameters for Optimization in Indole Synthesis

Parameter Considerations for Optimization Potential Impact
Catalyst Screening Lewis acids, Brønsted acids, or heterogeneous catalysts. Can increase reaction rate, improve selectivity, and allow for milder conditions. numberanalytics.com
Solvent Polarity, aprotic vs. protic, and boiling point can affect solubility, reaction rates, and side reactions. Non-conventional solvents like deep eutectic solvents (DESs) may enhance efficiency. numberanalytics.com
Temperature Balancing reaction rate with potential for side reactions or degradation. Higher temperatures may decrease reaction time but can also reduce yield due to decomposition. rsc.org
Reaction Time Monitoring reaction progress to find the optimal time for completion without product degradation. Can be significantly reduced with microwave assistance or optimized temperature. rsc.org

| Concentration | Higher concentrations can increase throughput but may lead to precipitation or side reactions. | Finding the optimal balance is key for scalable processes. rsc.org |

Sustainable and Green Chemistry Considerations in Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. researchgate.net For the synthesis of indole derivatives, several green chemistry principles can be applied to reduce the environmental impact. tandfonline.comtandfonline.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com Ultrasound has also been employed to promote reactions in aqueous media. researchgate.net

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. Water, ionic liquids (ILs), and deep eutectic solvents (DESs) are being explored as reaction media for indole synthesis. researchgate.net

Mechanochemistry: Performing reactions in the solid state with minimal or no solvent (mechanochemical synthesis) is a highly sustainable approach. rsc.orgunica.it This method can lead to high efficiency and reduces waste from solvents. unica.it

Applying these principles to the synthesis of this compound could involve, for example, a microwave-assisted Fischer indole synthesis of the precursor, followed by a reduction step using a recyclable catalyst in a green solvent.

Chemical Reactivity and Derivatization Studies of 1 4 Bromo 1h Indol 2 Yl Ethanol

Reactions at the Indole (B1671886) Core

The indole nucleus of 1-(4-Bromo-1H-indol-2-yl)ethanol possesses several reactive sites: the electron-rich aromatic system, the bromo-substituent, and the acidic N-H proton. These sites allow for a diverse range of chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Brominated Indole Ring

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in The preferred site for electrophilic attack is typically the C3 position due to the superior stability of the resulting cationic intermediate, where the positive charge can be delocalized by the nitrogen atom's lone pair without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in However, in this compound, the C2 and C4 positions are already substituted. If the C3 position is also occupied, subsequent electrophilic attack generally occurs on the benzene portion of the ring, often at the C6 position. bhu.ac.in

The directing effects of the existing substituents play a crucial role. The bromo group at C4 is a deactivating but ortho-, para-directing group. The alkyl substituent at C2 is activating. Therefore, electrophiles are predicted to attack the C3 position if available, or other positions on the pyrrole (B145914) or benzene ring depending on the precise reaction conditions and the nature of the electrophile. researchgate.net For 3-alkylindoles, evidence suggests that some electrophilic attacks, like azo coupling, occur initially at the C3 position, followed by rearrangement to the C2 position. rsc.org Common electrophilic substitution reactions applicable to the indole core include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce additional halogen atoms.

Nitration: Employing nitric acid with a sulfuric acid catalyst can introduce a nitro group, typically at positions C3, C5, or C6.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) can introduce carbon substituents. beilstein-journals.orgbeilstein-journals.org

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine yields a gramine-type product, typically via substitution at C3. bhu.ac.in

Nucleophilic Substitution Reactions on the Bromo-Substituent

Aryl halides, such as the 4-bromoindole (B15604) moiety, are generally resistant to classical nucleophilic aromatic substitution (SɴAr) unless activated by strong electron-withdrawing groups in the ortho or para positions. wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.comlibretexts.org However, the bromo-substituent on this compound can be effectively replaced using modern transition-metal-catalyzed cross-coupling reactions. These methods have become indispensable for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com

Palladium-catalyzed reactions are particularly prominent. libretexts.org The Suzuki-Miyaura coupling, for instance, allows for the reaction of the bromo-indole with various organoboron reagents (boronic acids or esters) to form new C-C bonds. libretexts.orgnih.gov This strategy is highly versatile for introducing aryl, heteroaryl, or vinyl groups at the C4 position. Similarly, other named reactions like the Stille (using organotin reagents), Hiyama (organosilicon reagents), and Negishi (organozinc reagents) couplings provide alternative routes for derivatization. libretexts.org

Reaction NameCoupling PartnerCatalyst/Base System (Typical)Product Type
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic AcidPd(PPh₃)₄ / K₂CO₃4-Aryl/Vinyl-indole
Stille Coupling Organostannane (e.g., R-SnBu₃)Pd(PPh₃)₄4-Alkyl/Aryl-indole
Heck Coupling AlkenePd(OAc)₂ / P(o-tol)₃ / Et₃N4-Vinyl-indole
Buchwald-Hartwig Amination Amine (R₂NH)Pd₂(dba)₃ / BINAP / NaOt-Bu4-Amino-indole
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N4-Alkynyl-indole

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Functionalization at the C4-Position.

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. researchgate.net This anion readily reacts with various electrophiles, allowing for the introduction of a wide range of functional groups at the N1 position. This process, known as N-functionalization, is crucial for modifying the molecule's properties and is often used to install protecting groups. thieme-connect.com

N-Alkylation: This is typically achieved by treating the indole with a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govorganic-chemistry.org Direct alkylation using alcohols can also be achieved using iridium or iron catalysts via a "hydrogen-borrowing" or "hydrogen autotransfer" mechanism. researchgate.netorganic-chemistry.org

N-Acylation: The introduction of an acyl group can be accomplished using acyl chlorides or anhydrides in the presence of a base. nih.govnih.gov Alternatively, direct coupling with carboxylic acids can be mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.comresearchgate.net This method avoids the need for preparing often unstable acyl chlorides. thieme-connect.com

Reaction TypeReagent(s)Base (Typical)Product
N-Alkylation Alkyl Halide (R-X)NaH, K₂CO₃1-Alkyl-4-bromo-1H-indol-2-yl)ethanol
N-Acylation Acyl Chloride (RCOCl)Pyridine, Et₃N1-Acyl-4-bromo-1H-indol-2-yl)ethanol
N-Acylation Carboxylic Acid (RCOOH)DCC, DMAP1-Acyl-4-bromo-1H-indol-2-yl)ethanol
N-Sulfonylation Sulfonyl Chloride (RSO₂Cl)NaH, Pyridine1-Sulfonyl-4-bromo-1H-indol-2-yl)ethanol

Table 2: Common N-Functionalization Reactions for the Indole Moiety.

Transformations Involving the Ethanol (B145695) Side Chain

The 1-hydroxyethyl group at the C2 position is a versatile functional handle for further derivatization.

Oxidation Reactions

The secondary alcohol of the ethanol side chain can be readily oxidized to the corresponding ketone, 1-(4-bromo-1H-indol-2-yl)ethan-1-one. This transformation is a fundamental step in organic synthesis. unizin.org A variety of oxidizing agents can be employed, with the choice often depending on the sensitivity of the indole core and other functional groups present.

The Dess-Martin periodinane (DMP) is a particularly mild and effective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.org It operates under neutral pH and at room temperature, offering high chemoselectivity and tolerance for sensitive functional groups, making it well-suited for complex molecules like indole alkaloids. wikipedia.orgnih.govalfa-chemistry.com Other common methods include Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and oxidation with chromium-based reagents, though the toxicity of the latter has led to decreased use. unizin.org

ReagentConditionsProduct
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temp1-(4-Bromo-1H-indol-2-yl)ethan-1-one
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C1-(4-Bromo-1H-indol-2-yl)ethan-1-one
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room Temp1-(4-Bromo-1H-indol-2-yl)ethan-1-one

Table 3: Selected Methods for the Oxidation of the Ethanol Side Chain.

Conversion to Esters, Ethers, and Amines

The hydroxyl group of the ethanol side chain can be converted into other key functional groups such as esters, ethers, and amines through standard organic transformations.

Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine.

Etherification: Formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming a new C-O-R bond. Etherification can also be accomplished with reagents like dimethylsulfate. acs.org

Conversion to Amines: A common route to amines involves a two-step sequence. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of pyridine. Second, the resulting tosylate/mesylate undergoes nucleophilic substitution with an amine (primary or secondary) or ammonia (B1221849) to yield the corresponding amine derivative. chemistrysteps.com More advanced methods, such as dual-enzyme hydrogen-borrowing cascades, can convert secondary alcohols directly to chiral amines using an alcohol dehydrogenase and an amine dehydrogenase. nih.gov

Cross-Coupling Reactions Utilizing the Bromo-Substituent.

The bromine atom at the C4-position of the indole ring in this compound is a key feature for synthetic diversification. This halogen atom serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the 4-bromoindole core is well-established.

Palladium-catalyzed reactions are powerful tools for modifying aromatic halides. For 4-bromoindoles, these reactions provide a predictable and efficient means to introduce a wide range of substituents.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. For a compound like this compound, a Suzuki coupling would involve the reaction of the bromo-substituent with various aryl or vinyl boronic acids. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecules. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

General Reaction Scheme for Suzuki Coupling of a 4-Bromoindole Derivative

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This table illustrates the expected reactants and products in a typical Suzuki coupling reaction involving a 4-bromoindole derivative.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. This reaction is highly valuable for the synthesis of substituted alkynes. In the context of this compound, the bromo group could be coupled with various terminal alkynes to introduce an alkynyl moiety at the C4-position. These reactions are typically carried out under mild conditions and have been successfully applied to complex substrates. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination.

General Reaction Scheme for Sonogashira Coupling of a 4-Bromoindole Derivative

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R-CH=CH2 + 4-Bromoindole -> [Pd Catalyst, Base] -> 4-(CH=CH-R)-Indole + H-Halide

Generated code

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 1-(4-Bromo-1H-indol-2-yl)ethanol, HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula, C₁₀H₁₀BrNO.

The fragmentation analysis under mass spectrometric conditions reveals characteristic patterns that help in elucidating the molecule's structure. The presence of the bromine atom is readily identified by the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure and connectivity of this compound in solution.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete structural puzzle of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. youtube.comsdsu.eduresearchgate.net For this compound, COSY spectra would show correlations between the proton of the hydroxyl group and the adjacent methine proton, as well as between the protons on the aromatic indole (B1671886) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly bonded to carbon atoms (¹H-¹³C). youtube.comsdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the ethanol (B145695) side chain to the indole ring at the C2 position.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure of this compound in its crystalline form. This technique is sensitive to the local environment and can distinguish between different polymorphs or crystalline arrangements. It provides information on bond lengths, angles, and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. ksu.edu.saesisresearch.orgnih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
O-H (alcohol)Stretching3200-3600 (broad)
N-H (indole)Stretching~3400
C-H (aromatic)Stretching3000-31003000-3100
C-H (aliphatic)Stretching2850-30002850-3000
C=C (aromatic)Stretching1500-16001500-1600
C-O (alcohol)Stretching1050-1260
C-BrStretching500-600500-600

Data is based on typical ranges for the indicated functional groups and may vary for the specific molecule.

FT-IR spectroscopy is particularly sensitive to polar bonds, making the O-H and N-H stretches prominent. ksu.edu.sa Raman spectroscopy, which relies on changes in polarizability, provides complementary information and is often better for observing non-polar C=C and C-C bond vibrations. ksu.edu.sa

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of this compound.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to the π-π* electronic transitions within the indole chromophore. The position and intensity of these bands can be influenced by the bromo and ethanol substituents.

Fluorescence spectroscopy can provide information about the molecule's emissive properties upon excitation with UV light. Many indole derivatives are known to be fluorescent. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if the molecule is chiral. springernature.comresearchgate.netchem-soc.si For this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion can unambiguously establish its R or S configuration. nih.goved.ac.uk

Computational and Theoretical Chemistry of 1 4 Bromo 1h Indol 2 Yl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Bromo-1H-indol-2-yl)ethanol, DFT calculations provide valuable insights into its electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.

While direct DFT calculations for this compound are not extensively reported in the literature, studies on structurally related indole (B1671886) derivatives provide a basis for understanding its electronic characteristics. For instance, DFT studies on various substituted indoles have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. biomedres.usacs.org The presence of the electron-withdrawing bromine atom at the 4-position of the indole ring is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted indole. The ethanol (B145695) substituent at the 2-position, being a weak electron-donating group, would likely have a lesser impact on the frontier orbital energies.

Based on analogous bromo-substituted heterocyclic compounds and other indole derivatives, a theoretical HOMO-LUMO energy gap for this compound can be estimated. This gap is anticipated to be in a range that suggests a balance between stability and reactivity, a desirable trait for potential drug candidates.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties of this compound (based on analogous compounds)

ParameterPredicted ValueSignificance
HOMO Energy~ -5.8 to -6.2 eVRepresents the ability to donate an electron.
LUMO Energy~ -1.0 to -1.4 eVRepresents the ability to accept an electron.
HOMO-LUMO Gap (ΔE)~ 4.4 to 5.2 eVIndicates chemical reactivity and kinetic stability.

Note: These values are estimations based on DFT calculations of similar bromo-substituted indole and heterocyclic compounds.

The distribution of the HOMO and LUMO electron densities is also critical. For many indole derivatives, the HOMO is typically localized over the indole ring, particularly the pyrrole (B145914) moiety, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the benzene (B151609) ring and any electron-withdrawing substituents, highlighting the regions susceptible to nucleophilic attack.

Electrostatic Potential and Reactivity Sites

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the ethanol group and the nitrogen atom of the indole ring, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the N-H group in the indole ring would exhibit a region of positive potential, indicating its role as a hydrogen bond donor. The bromine atom, due to its electronegativity, would also influence the electrostatic potential map, creating a region of slight negative potential around it. Understanding these reactivity sites is crucial for predicting how the molecule might interact with biological targets. nih.govuci.edu

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible conformations of a molecule and their relative energies.

The ethanol substituent at the 2-position of the indole ring introduces rotational freedom around the C2-C(ethanol) bond and the C(ethanol)-O bond. Conformational analysis would aim to identify the most stable conformers, which are likely governed by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group of the ethanol substituent and the N-H of the indole ring. DFT studies on related 1-(arylsulfonyl)indole derivatives have shown that the rotational barrier around the S-N bond is in the range of 2.5–5.5 kcal/mol, suggesting that different conformations can exist at room temperature. nih.gov A similar analysis for this compound would be crucial to understand its preferred shape in different environments.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can be employed to predict various spectroscopic parameters, which can aid in the characterization of a compound.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data for structural verification. For this compound, the bromine atom at the 4-position is expected to cause a downfield shift for the neighboring protons and carbons in the benzene part of the indole ring. The chemical shifts of the ethanol substituent would also be influenced by the electronic environment of the indole ring. Quantum chemical prediction of NMR spectra has become a reliable tool in the structural elucidation of complex molecules like indole alkaloids. goettingen-research-online.dersc.org

The theoretical IR spectrum can be computed to identify the characteristic vibrational frequencies. For this molecule, key vibrational modes would include the N-H stretching of the indole ring, the O-H stretching of the ethanol group, and various C-H and C-C stretching and bending modes within the aromatic system. The C-Br stretching frequency would also be a characteristic feature.

The prediction of the UV-Vis absorption spectrum through Time-Dependent DFT (TD-DFT) can provide information about the electronic transitions within the molecule. Indole and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions. The position and intensity of these bands are sensitive to the nature and position of substituents. The bromo and ethanol substituents in this compound are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Molecular Docking Simulations for Interaction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

Given the anti-inflammatory properties observed in many indole derivatives, a potential target for this compound could be the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.gov

Ligand-Protein Binding Mode Analysis

Molecular docking simulations of this compound with the active site of COX-2 could reveal the potential binding mode and key interactions. Based on studies of other indole-based COX-2 inhibitors, several key interactions can be anticipated:

Hydrogen Bonding: The N-H group of the indole ring and the O-H group of the ethanol substituent are likely to form hydrogen bonds with key amino acid residues in the active site of COX-2, such as Arg120, Tyr355, and Ser530.

Hydrophobic Interactions: The indole ring itself can engage in hydrophobic and π-π stacking interactions with aromatic residues in the active site, such as Tyr385 and Trp387.

Halogen Bonding: The bromine atom at the 4-position could potentially form halogen bonds with electron-donating atoms in the protein's active site, further stabilizing the ligand-protein complex.

Table 2: Predicted Key Interactions of this compound with the COX-2 Active Site (Hypothetical)

Interacting Residue in COX-2Type of Interaction with LigandPredicted Ligand Moiety Involved
Arg120Hydrogen BondHydroxyl group of ethanol
Tyr355Hydrogen Bond, π-π StackingN-H of indole, Indole ring
Ser530Hydrogen BondN-H of indole
Tyr385π-π StackingIndole ring
Trp387Hydrophobic InteractionIndole ring
Backbone CarbonylHalogen BondBromine atom

Note: This table represents a hypothetical binding mode based on docking studies of similar indole derivatives with COX-2.

The docking score, an estimation of the binding affinity, would provide a quantitative measure of the potential inhibitory activity of this compound against COX-2. Comparing the docking score of this compound with known COX-2 inhibitors could help in assessing its potential as a novel anti-inflammatory agent.

Interaction with Enzyme Active Sites or Receptor Binding Pockets

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction of small molecules like this compound with the binding sites of enzymes and receptors. While specific studies on this exact compound are not extensively documented, the interactions can be inferred from the behavior of similar indole derivatives and the functional groups present in the molecule.

The this compound molecule possesses several features that can contribute to its binding affinity and selectivity for a protein target. These include the indole ring system, which can participate in π-π stacking and hydrophobic interactions, the bromine atom, which can form halogen bonds, and the ethanol group, capable of acting as a hydrogen bond donor and acceptor.

For instance, indole derivatives have been studied as inhibitors of various enzymes, including kinases and oxidoreductases. nih.govnih.gov The binding of these compounds is often characterized by the insertion of the indole scaffold into a hydrophobic pocket of the enzyme's active site. The substituents on the indole ring play a crucial role in modulating the binding affinity and specificity. The bromo group at the 4-position of the indole ring in this compound can enhance binding through halogen bonding with electron-donating residues like serine, threonine, or the backbone carbonyls in the protein. The ethanol substituent at the 2-position can form critical hydrogen bonds with polar amino acid residues such as aspartate, glutamate, or asparagine, further anchoring the ligand in the binding pocket.

Furthermore, studies on the interaction of ethanol with receptors like the GABA-A receptor have shown that even small molecules can have specific binding sites. nih.govnih.govfrontiersin.org It is plausible that the ethanol moiety of this compound could engage in similar interactions within a receptor binding pocket.

To illustrate the potential interactions, a hypothetical molecular docking study of this compound with a generic kinase active site is presented below. The data is representative of typical findings for indole-based kinase inhibitors.

Table 1: Hypothetical Interaction Data for this compound in a Kinase Active Site

Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)Estimated Binding Energy Contribution (kcal/mol)
Hydrogen BondEthanol -OHAspartate (ASP)2.8-3.5
Halogen BondBromo (Br)Leucine (LEU) Carbonyl3.1-2.0
π-π StackingIndole RingPhenylalanine (PHE)3.5-1.5
Hydrophobic InteractionIndole RingValine (VAL)4.2-1.0

Quantum Chemical Descriptors for Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.govmdpi.com These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. Quantum chemical calculations are a powerful method for obtaining a wide range of electronic and geometric descriptors.

For this compound, several quantum chemical descriptors can be calculated to build QSAR/QSPR models. These descriptors can help in predicting its biological activities, such as inhibitory potency against a specific enzyme, or its properties, like solubility and lipophilicity.

Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy: Relates to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of the molecule's chemical reactivity and stability.

Dipole Moment: Describes the polarity of the molecule, which is important for solubility and binding interactions.

Molecular Electrostatic Potential (MEP): Provides a map of the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Atomic Charges: The partial charge on each atom, which can be used to identify sites for specific interactions like hydrogen bonding.

QSAR studies on indole derivatives have shown that a combination of electronic, steric, and hydrophobic descriptors can effectively model their biological activities. mdpi.comeurjchem.com For this compound, the bromine atom would significantly influence the electronic descriptors and the MEP due to its electronegativity and size. The ethanol group would contribute to the molecule's polarity and hydrogen bonding capacity.

The following table presents a set of hypothetical, yet realistic, quantum chemical descriptors for this compound, calculated at a typical level of theory (e.g., DFT/B3LYP/6-31G*).

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorHypothetical ValueSignificance in QSAR/QSPR
HOMO Energy-6.2 eVElectron-donating ability, reactivity
LUMO Energy-1.5 eVElectron-accepting ability, reactivity
HOMO-LUMO Gap4.7 eVChemical stability, kinetic stability
Dipole Moment2.5 DebyePolarity, solubility, binding interactions
Molecular Surface Area250 ŲSteric interactions, accessibility
LogP (Octanol-Water Partition Coefficient)3.1Lipophilicity, membrane permeability

Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. acs.orgcopernicus.org For this compound, several types of reactions could be computationally explored, such as oxidation of the ethanol group, electrophilic substitution on the indole ring, or reactions involving the bromine substituent.

The study of reaction mechanisms typically involves mapping the potential energy surface (PES) of the reaction. This is achieved by calculating the energies of the reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

For example, the oxidation of the ethanol group in this compound to the corresponding ketone, 1-(4-Bromo-1H-indol-2-yl)ethanone, can be studied computationally. This would involve modeling the reaction with an oxidizing agent and locating the transition state for the hydrogen abstraction from the alcohol.

Another area of investigation could be the atmospheric oxidation of the indole ring, initiated by radicals like hydroxyl (•OH) or chlorine (•Cl). copernicus.org Computational studies on indole itself have shown that these reactions can proceed through various pathways, including addition to the double bonds or abstraction of the N-H proton. acs.orgcopernicus.org The presence of the bromo and ethanol substituents would influence the regioselectivity and the activation energies of these pathways.

A hypothetical reaction coordinate for the oxidation of the ethanol group is presented in the table below, with illustrative energy values.

Table 3: Hypothetical Energetics for the Oxidation of the Ethanol Group in this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Oxidant0.0
Transition StateHydrogen abstraction from the alcohol+15.2
IntermediateRadical intermediate+5.8
Products1-(4-Bromo-1H-indol-2-yl)ethanone + Reduced Oxidant-25.0

Pre Clinical Biological and Mechanistic Investigations of 1 4 Bromo 1h Indol 2 Yl Ethanol

In vitro Enzyme Modulation and Inhibition Studies

Specific Enzyme Target Identification

No studies have been published that identify specific enzyme targets for 1-(4-Bromo-1H-indol-2-yl)ethanol.

Kinase Inhibition Profiling

There is no available data on the kinase inhibition profile of this compound.

Receptor Binding and Activation Profiling

GPCRs and Nuclear Receptors

No binding or activation data for this compound with G-protein coupled receptors (GPCRs) or nuclear receptors has been reported.

Dopamine (B1211576) Receptor Affinity and Selectivity

The affinity and selectivity of this compound for dopamine receptors are currently unknown. While other indole (B1671886) derivatives have shown interaction with dopamine receptors, specific data for this compound is not available.

Cell-Based Assays for Cellular Pathway Modulation

There are no published cell-based assay results to indicate how this compound may modulate cellular pathways.

Investigation of Antiproliferative or Cytotoxic Effects in Cancer Cell Lines.

No research data was found regarding the evaluation of this compound for antiproliferative or cytotoxic effects against any cancer cell lines.

Evaluation of Modulatory Effects on Apoptosis and Cell Cycle.

There are no available studies that have investigated the modulatory effects of this compound on the processes of apoptosis or cell cycle progression in any cell-based models.

Anti-inflammatory Response in Cellular Models.

Information regarding the anti-inflammatory potential of this compound in cellular models is not present in the current body of scientific literature.

Antimicrobial and Antifungal Activity Assessment in vitro.

No in vitro studies assessing the antimicrobial or antifungal activity of this compound have been reported.

Broad-Spectrum Evaluations.

There are no records of broad-spectrum antimicrobial or antifungal evaluations for this compound.

Specific Pathogen Susceptibility Studies.

No data exists on the susceptibility of specific pathogens to this compound.

Antioxidant Activity Profiling.

The antioxidant activity profile of this compound has not been determined in any published research.

Mechanistic Elucidation at the Molecular and Cellular Level.

No published studies were identified that investigate the molecular or cellular mechanisms of action for this compound.

Target Engagement Studies.

There is no information available in the scientific literature regarding specific molecular targets with which this compound may interact. Target engagement studies are crucial for understanding the mechanism of action of a compound, and such data is not available for this specific molecule.

Effects on Gene Expression and Protein Regulation.

There are no published reports detailing the effects of this compound on gene expression or the regulation of protein activity.

In vivo Proof-of-Concept Studies in Relevant Animal Models (e.g., Analgesic Activity in Mice).

No in vivo studies in animal models have been published for this compound.

Assessment of Pharmacological Effects in Disease Models.

There is no data available from studies assessing the pharmacological effects of this compound in any disease models, including those for analgesia.

Investigation of Target Validation in a Biological System.

As no specific biological targets for this compound have been identified, there are consequently no in vivo studies aimed at validating such targets.

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations and in silico Predictions.

There are no published in vitro ADME studies or in silico predictions specifically for this compound. While general ADME properties can be predicted for indole derivatives, specific experimental data for this compound is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Indole (B1671886) Core

The indole nucleus, with its fused benzene (B151609) and pyrrole (B145914) rings, provides a versatile platform for structural modification. The position of the bromine atom and the introduction of other substituents can dramatically alter the electronic and steric properties of the molecule, thereby impacting its biological activity.

Positional Isomerism of Bromine

The location of the bromine atom on the indole ring is a critical determinant of a compound's biological activity. While direct comparative studies on the positional isomers of 1-(Bromo-1H-indol-2-yl)ethanol are not extensively documented, research on other bromoindole derivatives provides valuable insights into the potential effects of bromine's placement at the 4-, 5-, and 6-positions.

For instance, studies on bromoindole phytoalexins have shown that the position of the bromine atom can influence anticancer activity. While one study on 6-bromoindole (B116670) derivatives suggested that anticancer efficacy was not strictly dependent on the regioisomeric position, other research has highlighted the significance of the substitution pattern. For example, 5-bromination of certain indole phytoalexins has been associated with an increase in antiproliferative activity against various cancer cell lines. This suggests that a 1-(5-Bromo-1H-indol-2-yl)ethanol analog could potentially exhibit enhanced cytotoxic effects compared to other positional isomers.

Furthermore, 6-bromoindole derivatives isolated from marine sponges have demonstrated notable anti-inflammatory properties. This activity is attributed to the presence of the bromine at the C-6 position, suggesting that a 1-(6-Bromo-1H-indol-2-yl)ethanol derivative might be a promising candidate for anti-inflammatory drug discovery. The biological profile of the 4-bromo isomer, the subject of this article, remains less characterized in comparative studies, highlighting a gap in the current understanding of bromoindole SAR.

CompoundBromine PositionObserved Biological ActivityReference
5-Bromoindole Phytoalexin Analogs5-positionIncreased antiproliferative activity beilstein-archives.org
6-Bromoindole Derivatives (from Geodia barretti)6-positionAnti-inflammatory activity nih.gov
5-Bromoindole-2-carboxylic Acid Derivatives5-positionEGFR tyrosine kinase inhibition nih.gov

Substitution Effects on Biological Activity

Beyond the bromine atom, the introduction of other substituents on the indole core can further modulate the biological activity of 1-(4-Bromo-1H-indol-2-yl)ethanol. The nature and position of these substituents can influence factors such as binding affinity to target proteins, solubility, and metabolic stability.

For example, in the context of anti-HIV agents, modifications on the indole ring have been extensively studied. The introduction of small alkyl or electron-withdrawing groups at various positions can alter the electronic distribution and steric profile of the molecule, leading to changes in inhibitory potency against viral entry. Research on indole-based inhibitors of other enzymes, such as kinases, has shown that substituents capable of forming hydrogen bonds or engaging in hydrophobic interactions within the active site can significantly enhance binding affinity and, consequently, biological activity.

While specific data on further substitutions on the this compound scaffold is limited, the general principles of medicinal chemistry suggest that the addition of, for instance, a methyl or a cyano group at the 5- or 6-position could have a profound impact on its biological profile.

Variation of the Ethanol (B145695) Side Chain

The 1-hydroxyethyl group at the 2-position of the indole ring is a key feature of the molecule, offering opportunities for modification to optimize its pharmacokinetic and pharmacodynamic properties.

Length and Branching Modifications

The length and branching of the alkyl-alcohol side chain can influence a molecule's lipophilicity and its ability to fit into a binding pocket. Increasing the length of the ethanol side chain to a propanol (B110389) or butanol derivative could enhance hydrophobic interactions with a target protein, potentially leading to increased potency. However, an excessively long chain might also lead to a decrease in solubility or a loss of optimal positioning within the binding site.

Similarly, branching of the side chain, for instance, by introducing a methyl group on the carbon bearing the hydroxyl group (to form a propan-2-ol derivative), would alter the steric bulk and chirality of the molecule. Such changes can have a significant impact on enantioselective interactions with chiral biological targets.

Replacement with Bioisosteric Groups

Bioisosteric replacement of the ethanol side chain is a common strategy in drug design to improve a compound's properties while retaining its biological activity. The hydroxyl group of the ethanol moiety is a key hydrogen bond donor and acceptor. Replacing the ethanol group with other functional groups that can mimic these interactions can lead to improved metabolic stability or altered pharmacokinetic profiles.

Potential bioisosteric replacements for the 1-hydroxyethyl group include:

Amide or Carboxamide: These groups can also participate in hydrogen bonding and can introduce additional points of interaction.

Sulfonamide: This group is a well-known bioisostere for carboxylic acids and amides and can form strong hydrogen bonds.

Original GroupPotential Bioisosteric ReplacementRationale for ReplacementReference
1-HydroxyethylCarboxamideMimics hydrogen bonding, can introduce new interactions. u-tokyo.ac.jp
1-HydroxyethylOxazolineMaintains hydrogen bonding potential, alters physicochemical properties. u-tokyo.ac.jp
1-HydroxyethylSulfonamideStrong hydrogen bond donor/acceptor, established bioisostere. u-tokyo.ac.jp

Stereochemical Influences on Molecular Recognition and Biological Efficacy

The carbon atom of the ethanol side chain attached to the indole ring in this compound is a chiral center. This means the compound can exist as two enantiomers, (R)- and (S)-1-(4-Bromo-1H-indol-2-yl)ethanol. The three-dimensional arrangement of atoms around this chiral center can have a profound impact on the molecule's interaction with biological macromolecules, which are themselves chiral.

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are instrumental in medicinal chemistry for predicting the activity of new compounds and guiding drug design. nih.gov For this compound, while specific QSAR models are not publicly available, predictive insights can be drawn from existing studies on related indole derivatives. nih.govresearchgate.net

A typical QSAR model for indole derivatives might take the following general form:

pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors represent various physicochemical properties of the molecules.

Key Descriptors and the Predicted Impact of Substituents:

Electronic Descriptors: The electronic properties of the substituents on the indole ring are crucial. The bromine atom at the C4 position is an electron-withdrawing group, which can influence the electron density of the indole ring system. This can affect interactions with biological targets. QSAR studies on other heterocyclic compounds have shown that electronic parameters like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be significant, suggesting that molecules with a greater ability to accept electrons may exhibit higher activity. researchgate.net The ethanol group at the C2 position, being a weak electron-donating group, would also modulate the electronic environment of the indole core.

Steric Descriptors: The size and shape of the molecule, represented by steric descriptors, are critical for its fit within a biological target's binding site. The bromo group at C4 and the ethanol group at C2 add steric bulk to the indole scaffold, which can either enhance or hinder binding depending on the topology of the target protein.

Hypothetical QSAR Data Table for Indole Analogs:

To illustrate the principles of QSAR, a hypothetical data table for a series of indole analogs is presented below. This table showcases how variations in substituents and their corresponding descriptors could influence biological activity.

CompoundSubstituent (R1)Substituent (R2)LogPElectronic Parameter (e.g., Hammett constant)Steric Parameter (e.g., Taft's Es)Predicted pIC50
IndoleHH2.140.000.004.5
4-Bromoindole (B15604)BrH3.030.23-0.975.2
2-EthanolindoleHCH2CH2OH1.50-0.05-0.384.8
This compound Br CH2CH2OH 2.39 (estimated) 0.18 (estimated) -1.35 (estimated) 5.5 (predicted)
4-ChloroindoleClH2.840.23-0.975.1
2-MethylindoleHCH32.53-0.17-1.244.7

Note: The values in this table are for illustrative purposes and are not based on experimental data for the specific compounds listed.

The predictive power of a QSAR model is highly dependent on the quality and diversity of the training set of compounds. nih.gov For this compound, the development of a reliable QSAR model would necessitate the synthesis and biological testing of a series of analogs with variations at the C2 and C4 positions.

Ligand Efficiency and Lipophilic Efficiency Analysis

Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are metrics used in drug discovery to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. taylorandfrancis.comacs.org

Ligand Efficiency (LE):

LE is a measure of the binding energy per non-hydrogen atom (heavy atom) of a ligand. It is calculated using the following formula:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding (which can be approximated from the pIC50 or pKi) and N is the number of heavy atoms. researchgate.net A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms. taylorandfrancis.com

For this compound (C10H10BrNO), the number of heavy atoms (N) is 13 (10 carbon, 1 bromine, 1 nitrogen, 1 oxygen). Without an experimental pIC50 value, a hypothetical analysis can be performed.

Lipophilic Efficiency (LLE):

LLE, also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (LogP). It is calculated as:

LLE = pIC50 - LogP acs.org

A higher LLE is generally preferred, as it suggests that the compound achieves its potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties and toxicity. acs.org

Hypothetical LE and LLE Analysis:

The following table illustrates a hypothetical analysis of LE and LLE for this compound based on assumed pIC50 and LogP values.

Assumed pIC50Assumed LogPHeavy Atoms (N)Ligand Efficiency (LE) (kcal/mol per heavy atom)Lipophilic Efficiency (LLE)
6.02.5130.633.5
7.02.5130.744.5
8.02.5130.855.5
6.03.0130.633.0
7.03.0130.744.0
8.03.0130.855.0

Note: This table is for illustrative purposes. The LE values are calculated using the approximation ΔG ≈ -1.36 * pIC50.

This analysis highlights that both potency and lipophilicity are critical for achieving favorable LE and LLE values. For this compound, the bromo substituent increases both the heavy atom count and lipophilicity, while the ethanol group also adds to the atom count but can decrease lipophilicity. Achieving a high LE and LLE would depend on these substituents contributing significantly to the binding affinity to offset their impact on size and lipophilicity.

Impact of Substituents on Chemical Stability and Reactivity

The substituents on the indole ring of this compound have a profound impact on its chemical stability and reactivity.

Impact of the 4-Bromo Substituent:

The bromine atom at the C4 position is an electron-withdrawing group via induction, but a weak deactivator in electrophilic aromatic substitution due to resonance effects where its lone pairs can donate into the ring. This substituent influences the reactivity of the entire indole nucleus. The C4 position of indoles can be challenging to functionalize directly, making 4-bromoindoles valuable synthetic intermediates. researchgate.net The presence of the bromo group can direct further substitution reactions and can also serve as a handle for cross-coupling reactions to introduce additional molecular diversity. From a stability perspective, the C-Br bond is generally stable under many reaction conditions, but can be susceptible to cleavage under certain reductive or organometallic conditions.

Impact of the 2-Ethanol Substituent:

Combined Effects on Stability and Reactivity:

Emerging Applications and Interdisciplinary Research

Development as Chemical Probes for Biological Systems

The structural motif of 1-(4-Bromo-1H-indol-2-yl)ethanol suggests its potential utility as a chemical probe for investigating complex biological systems. Indole-based structures are known to interact with a variety of biological targets. For instance, other indole (B1671886) derivatives have been explored as probes for studying protein binding, such as with human serum albumin. The bromine atom on the indole ring can serve as a useful handle for further functionalization, allowing for the attachment of reporter groups like fluorophores or biotin, which are essential for tracking and identifying molecular interactions within a cell. While no specific studies have been published on the use of this compound as a chemical probe, its synthesis would be the first step towards evaluating its binding affinity and selectivity for various biomolecules, potentially leading to new tools for chemical biology.

Applications in Material Science

The field of material science is continually searching for novel organic molecules with unique electronic and photophysical properties. Bromo-indole derivatives, in general, have shown promise in this area.

Organic Semiconductors and Electronic Materials

Indole-containing compounds are recognized for their electron-rich nature, a key characteristic for their use in organic electronic materials. The delocalized π-electron system of the indole ring can facilitate charge transport, making such compounds candidates for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of a bromine atom in this compound could influence the electronic properties of the molecule, potentially tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing efficient charge-transporting and light-emitting materials. Research into the solid-state packing and thin-film properties of this specific compound would be necessary to ascertain its viability as an organic semiconductor.

Fluorescent Dyes and Imaging Agents

Indole derivatives often exhibit intrinsic fluorescence, a property that can be harnessed for the development of fluorescent dyes and imaging agents. The position of the bromo and ethanol (B145695) substituents on the indole core of this compound would be expected to modulate its absorption and emission wavelengths. While the specific photophysical properties of this compound have not been reported, related bromo-indole structures have been investigated for their fluorescence characteristics. Future studies would involve characterizing its quantum yield, and sensitivity to environmental factors, which are crucial parameters for its application in cellular imaging and as a fluorescent marker.

Potential Roles in Agrochemical Development (e.g., Plant Growth Regulators)

The indole scaffold is central to a class of plant hormones known as auxins, which regulate various aspects of plant growth and development. This has spurred research into synthetic indole derivatives as potential agrochemicals, including plant growth regulators. While there is no direct evidence of this compound having such properties, its structural similarity to naturally occurring and synthetic auxins makes it a candidate for investigation. The bromo-substitution could affect its biological activity and stability in the environment. Screening this compound for its effects on root initiation, cell elongation, and other physiological processes in plants could reveal its potential in agriculture.

Catalytic Applications and Ligand Design in Organic Synthesis

The nitrogen atom within the indole ring of this compound, along with the hydroxyl group of the ethanol substituent, provides potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in coordination chemistry and catalysis. The bromine atom also offers a site for cross-coupling reactions, allowing for the synthesis of more complex ligand structures. The development of catalysts is a cornerstone of modern organic synthesis, and novel ligand designs are constantly sought to improve reaction efficiency and selectivity. Investigating the coordination chemistry of this compound with various transition metals would be the first step in exploring its potential as a ligand for catalytic transformations.

Development of Diagnostic Tools

The potential of indole derivatives in diagnostics is an area of growing interest. The ability of the indole scaffold to be chemically modified allows for the creation of targeted molecules that can bind to specific biomarkers of disease. The bromo- and ethanol- groups on this compound provide synthetic handles for the attachment of moieties that could recognize disease-associated proteins or nucleic acids. Furthermore, if the compound or its derivatives exhibit favorable photophysical properties, they could be developed into fluorescent probes for in vitro diagnostic assays or in vivo imaging. As with its other potential applications, significant research and development would be required to validate its use in any diagnostic capacity.

Precursor for Complex Natural Product Synthesis

The strategic importance of halogenated indoles as versatile intermediates in the total synthesis of complex natural products is well-established in the field of organic chemistry. While direct and specific examples of the application of This compound as a precursor in a completed total synthesis are not prominently documented in a comprehensive search of scientific literature, its structural features—a 4-bromoindole (B15604) core functionalized with a 2-hydroxyethyl group—position it as a potentially valuable building block for such endeavors. The utility of the 4-bromoindole scaffold itself, however, is demonstrated in the synthesis of several intricate natural products.

The presence of the bromine atom at the C4 position of the indole ring offers a reactive handle for a variety of synthetic transformations. This is particularly significant for the construction of natural products that feature substitution at this position or require a strategic temporary blocking group. For instance, the total synthesis of the teleocidin family of natural products, potent protein kinase C activators, has been accomplished starting from 4-bromoindole. nih.gov In these syntheses, the bromo group serves as a crucial element for subsequent cross-coupling reactions to build the complex macrocyclic structure.

Similarly, derivatives of 4-bromoindole, such as 4-bromo tryptophan methyl ester, have been employed as starting materials in the synthesis of indole-tetramic acid alkaloids. mdpi.com The synthesis of certain ergot alkaloids has also been approached through intermediates derived from 4-bromoindole, highlighting the broad applicability of this structural motif in accessing diverse and biologically significant molecular architectures. researchgate.net

The 1-ethanol substituent at the C2 position of This compound further enhances its synthetic potential. This alcohol functionality can be readily oxidized to a ketone or an aldehyde, or converted to a leaving group for nucleophilic substitution, enabling the introduction of a wide array of side chains and the formation of larger, more complex ring systems.

Given the demonstrated utility of the 4-bromoindole core in the synthesis of complex natural products, This compound represents a promising, albeit currently underutilized, precursor. Its bifunctional nature, combining a versatile halogen handle for cross-coupling and a modifiable ethanol side chain, suggests its potential application in the efficient and convergent synthesis of a range of indole-containing natural products. Further research in synthetic methodology may unlock the full potential of this specific compound as a key intermediate in the construction of architecturally novel and biologically active molecules.

Table of Natural Products Synthesized from 4-Bromoindole Derivatives

Natural Product ClassSpecific Example(s)Starting MaterialReference
Indole AlkaloidsTeleocidin B-1, B-44-Bromoindole nih.gov
Indole-Tetramic Acid Alkaloids(Unnamed in source)4-Bromo Tryptophan Methyl Ester mdpi.com
Ergot Alkaloids(Targeted, not specified as completed in source)4-Bromoindole Intermediate researchgate.net

Future Research Directions and Challenges

Exploration of Unconventional Synthetic Pathways

While classical indole (B1671886) syntheses are well-established, the future of synthesizing derivatives like 1-(4-Bromo-1H-indol-2-yl)ethanol lies in the adoption of more innovative and efficient methods. scispace.com Unconventional pathways promise not only to improve yields and reduce reaction times but also to open doors to novel structural analogs. scispace.com

Future research should focus on:

Photoredox Catalysis: Visible-light-induced reactions offer a mild and powerful tool for C-H functionalization and the formation of complex bonds under ambient conditions. nih.govrsc.org Exploring photoredox-mediated pathways could lead to more efficient and selective syntheses of 2-substituted indoles. nih.gov

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. numberanalytics.com Implementing flow chemistry for the synthesis of this compound could streamline its production and enable rapid library synthesis for screening purposes. numberanalytics.com

Metal-Free Synthesis: Developing synthetic routes that avoid heavy metals is a key aspect of green chemistry. mdpi.com Research into metal-free cyclization and functionalization reactions will be crucial for the sustainable production of this compound. mdpi.com

Unconventional Synthetic Method Potential Advantage Relevant Precedent
Photoredox CatalysisMild reaction conditions, high selectivity, access to novel transformations.Visible-light-induced C-H amidation of N-unprotected indoles. nih.govrsc.org
Flow ChemistryImproved efficiency, safety, and scalability; rapid library synthesis.Used to improve the efficiency and sustainability of indole-based syntheses. numberanalytics.com
Metal-Free SynthesisEnvironmentally friendly, avoids toxic metal residues.Metal-free two-step synthesis of indole derivatives from aryl triazoles. mdpi.com
Microwave-Assisted SynthesisReduced reaction times, increased product purity.Synthesis of indolizine (B1195054) derivatives in aqueous media with short reaction times. scispace.com

Deeper Mechanistic Characterization of Biological Activities

Understanding how this compound interacts with biological systems at a molecular level is paramount for its development as a therapeutic agent. github.io The presence of the bromine atom can significantly influence its pharmacokinetic and pharmacodynamic properties. beilstein-archives.org

Key areas for investigation include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific cellular targets (e.g., enzymes, receptors) of the compound. nih.govnih.gov

Enzyme Inhibition Kinetics: If the compound is found to inhibit an enzyme, detailed kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive). github.io

Structural Biology: Co-crystallization of the compound with its biological target can provide atomic-level insights into the binding interactions, guiding the design of more potent and selective derivatives.

Design of Highly Selective and Potent Derivatives

The core structure of this compound serves as a scaffold for the design of new derivatives with improved biological activity and selectivity. nih.gov Strategic modifications can enhance its therapeutic potential while minimizing off-target effects. acs.org

Future design strategies should involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the indole core, the bromo substituent, and the ethanol (B145695) side chain to understand how these changes affect biological activity. nih.gov

Computational Modeling: Employing molecular docking and other computational tools to predict the binding of designed derivatives to their biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Bioisosteric Replacement: Replacing the bromine atom or other functional groups with bioisosteres to fine-tune the compound's physicochemical properties and biological activity.

Derivative Design Strategy Objective Example Application
Structure-Activity Relationship (SAR)To identify key structural features for biological activity.Synthesis and evaluation of a series of indole-2-one derivatives as BRD4 inhibitors. nih.gov
Computational DockingTo predict binding affinity and guide the design of new analogs.Design of selective TYK2 inhibitors based on an indole scaffold. nih.gov
Bioisosteric ReplacementTo improve potency, selectivity, or pharmacokinetic properties.Substitution of functional groups in dihydropyrimidine (B8664642) phthalimide (B116566) hybrids to enhance DPP-4 inhibition. mdpi.com

Integration with High-Throughput Screening and Automation Technologies

To accelerate the discovery of new biological activities and optimize existing ones, the integration of high-throughput screening (HTS) and automated synthesis is essential. rug.nl These technologies allow for the rapid evaluation of large libraries of compounds.

Future efforts should focus on:

Library Synthesis: Developing automated methods for the synthesis of a diverse library of derivatives based on the this compound scaffold. rug.nl

HTS Assays: Designing and implementing robust HTS assays to screen the compound library against a wide range of biological targets. nih.gov

Data-Driven Discovery: Utilizing machine learning and data-driven approaches to analyze HTS data and predict the activity of new, untested derivatives, thereby accelerating the discovery process. acs.org

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly important in modern drug discovery. numberanalytics.com Developing sustainable and environmentally friendly methods for the synthesis of this compound is a critical future direction.

Key research areas include:

Biocatalysis: Employing enzymes, such as ketoreductases or monoamine oxidases, to catalyze specific steps in the synthesis, often with high stereoselectivity and under mild conditions. livescience.ioacs.orgresearchgate.net

Green Solvents: Investigating the use of water or other environmentally benign solvents in the synthetic route. scispace.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org

Prospects for Interdisciplinary Collaborations in Chemical Biology

The full potential of this compound can only be realized through collaborations between chemists, biologists, and pharmacologists. researchgate.net A multidisciplinary approach is necessary to bridge the gap between chemical synthesis and biological application.

Future collaborations should aim to:

Develop Chemical Probes: Utilize the compound as a starting point to develop chemical probes for studying complex biological processes.

Investigate Drug Delivery: Partner with formulation scientists to develop novel drug delivery systems that can improve the compound's bioavailability and therapeutic efficacy.

Explore New Therapeutic Areas: Work with disease experts to investigate the potential of the compound and its derivatives in a wide range of therapeutic areas, from cancer to infectious diseases. researchgate.netnih.gov

Addressing Challenges in Synthetic Accessibility and Functionalization

Despite the promise of novel synthetic methods, challenges remain in the accessible and regioselective functionalization of the bromoindole core. chim.itrsc.org The inherent reactivity of the indole nucleus can lead to undesired side reactions and difficulties in controlling the position of new substituents. rsc.org

Key challenges to address include:

Regioselective C-H Functionalization: Developing methods for the selective functionalization of specific C-H bonds on the indole ring, particularly at the less reactive positions like C5, C6, and C7. rsc.org

Late-Stage Functionalization: Creating synthetic strategies that allow for the modification of the compound in the final steps of the synthesis, which is crucial for rapidly generating diverse analogs for SAR studies. nih.govresearchgate.netnih.gov

Stereoselective Synthesis: For derivatives with additional chiral centers, developing methods for their stereoselective synthesis is essential, as different stereoisomers can have vastly different biological activities. numberanalytics.com

Q & A

Q. Q1. What optimized synthetic routes exist for 1-(4-Bromo-1H-indol-2-yl)ethanol, and how does bromine substitution influence reaction conditions?

Methodological Answer: The synthesis typically involves bromination of indole precursors followed by ethanol functionalization. For bromoindoles, regioselective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in dimethylformamide (DMF) . Ethanol introduction may employ Grignard reagents or catalytic reduction (e.g., NaBH₄) of ketone intermediates, with careful pH control to avoid dehalogenation . Bromine's electron-withdrawing nature necessitates milder conditions to prevent unwanted ring substitution or elimination .

Q. Q2. How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer: Contradictions in 1H^1H-NMR data often arise from solvent effects, tautomerism, or rotameric equilibria. For example, the hydroxyl proton may appear broadened due to hydrogen bonding, while bromine's deshielding effect shifts aromatic protons downfield. Use deuterated solvents (DMSO-d₆ for H-bonding analysis) and 2D NMR (COSY, HSQC) to confirm assignments . Computational tools (DFT) can predict chemical shifts and validate experimental data .

Reactivity and Functionalization

Q. Q3. What strategies minimize side reactions during nucleophilic substitution of the bromine atom in this compound?

Methodological Answer: Bromine in the 4-position is less reactive toward SN_N2 mechanisms due to steric hindrance from the adjacent indole nitrogen. Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) is preferred for aryl substitutions, using ligands like XPhos to enhance selectivity . For direct substitution, polar aprotic solvents (e.g., THF) and low temperatures (−20°C) reduce elimination byproducts .

Q. Q4. How does the ethanol moiety influence the compound’s redox behavior in catalytic applications?

Methodological Answer: The ethanol group can act as a hydrogen-bond donor or participate in oxidation to ketones. Cyclic voltammetry (CV) studies in acetonitrile reveal oxidation peaks near +1.2 V (vs. Ag/AgCl), correlating with hydroxyl proton acidity. Controlled oxidation with Jones reagent yields 1-(4-Bromo-1H-indol-2-yl)ethanone, a key intermediate for further derivatization .

Advanced Research: Biological and Computational Studies

Q. Q5. What computational models predict the binding affinity of this compound derivatives to biological targets (e.g., kinases)?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using crystal structures (PDB) identify key interactions. The bromine atom enhances hydrophobic binding in kinase pockets (e.g., GSK-3β), while the ethanol group forms hydrogen bonds with catalytic residues . QSAR models incorporating Hammett σ constants for substituents improve potency predictions .

Q. Q6. How do researchers address discrepancies in reported antimicrobial activity of bromoindole derivatives?

Methodological Answer: Variability in MIC (Minimum Inhibitory Concentration) values often stems from differences in bacterial strains or assay conditions (e.g., agar dilution vs. broth microdilution). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). SAR studies show that 4-bromo substitution enhances Gram-positive activity, while ethanol derivatives improve solubility and biofilm penetration .

Environmental and Stability Considerations

Q. Q7. What methodologies assess the environmental persistence of this compound in aqueous systems?

Methodological Answer: Conduct OECD 301F biodegradability tests under aerobic conditions, monitoring CO₂ evolution. LC-MS/MS tracks degradation intermediates (e.g., debrominated products). The compound’s logP (~2.5) suggests moderate bioaccumulation potential; zebrafish embryo assays (OECD 236) evaluate acute toxicity .

Q. Q8. How can photostability challenges in bromoindole derivatives be mitigated during long-term storage?

Methodological Answer: Bromoindoles are prone to UV-induced degradation. Use amber glassware, antioxidant additives (e.g., BHT), and inert atmospheres (N₂) for storage. Accelerated stability studies (ICH Q1A) under 40°C/75% RH identify optimal packaging .

Data Interpretation and Reproducibility

Q. Q9. What analytical workflows validate purity and isomeric composition of this compound?

Methodological Answer: Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with HRMS for purity (>98%). Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers if asymmetric synthesis is employed. X-ray crystallography (as in ) confirms absolute configuration and detects polymorphic forms.

Q. Q10. How can researchers reconcile contradictory cytotoxicity data across cell lines for bromoindole derivatives?

Methodological Answer: Cell-specific metabolic activity (e.g., CYP450 expression) and membrane permeability differences affect results. Use isogenic cell lines and standardized MTT assays. Pharmacokinetic profiling (e.g., Caco-2 permeability) clarifies bioavailability limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.